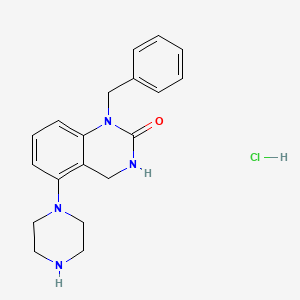

1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride

Description

BenchChem offers high-quality 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-5-piperazin-1-yl-3,4-dihydroquinazolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O.ClH/c24-19-21-13-16-17(22-11-9-20-10-12-22)7-4-8-18(16)23(19)14-15-5-2-1-3-6-15;/h1-8,20H,9-14H2,(H,21,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJCAUBGVAPJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3CNC(=O)N(C3=CC=C2)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246738-35-1 | |

| Record name | 2(1H)-Quinazolinone, 3,4-dihydro-1-(phenylmethyl)-5-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246738-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

In terms of pharmacokinetics, many compounds containing a piperazine ring, which is present in the compound , have been found to positively modulate the pharmacokinetic properties of a drug substance . This could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

The result of the compound’s action would likely involve molecular and cellular effects related to its interaction with its targets. This could potentially include cytotoxic activity against certain cell lines, as has been observed for some similar compounds .

Biological Activity

1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is a synthesized compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

- Chemical Formula : C16H20N4O·HCl

- Molecular Weight : 300.81 g/mol

- CAS Number : 1333960-87-4

The biological activity of 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is primarily attributed to its interaction with cellular pathways involved in cancer cell proliferation and apoptosis.

Apoptosis Induction

Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, studies have shown that it significantly affects the cell cycle distribution by causing arrest at the G2/M phase, leading to increased sub-G1 populations indicative of apoptosis .

Cytotoxicity Studies

The cytotoxic effects of 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride have been evaluated using various assays:

MTT Assay Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| BT-474 | 0.99 ± 0.01 | Tubulin polymerization inhibition |

| HeLa | Not specified | Cell cycle arrest and apoptosis |

| MCF-7 | Not specified | Induction of apoptosis |

| NCI-H460 | Not specified | Potential multi-target interactions |

The compound exhibited the highest cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of 0.99 µM .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cell Cycle Analysis : Flow cytometric analysis demonstrated that treatment with 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride resulted in significant increases in cell populations at the G2/M phase and sub-G1 phase, confirming its role in inducing apoptosis through cell cycle arrest .

- Immunohistochemistry : Immunohistochemical assays showed disrupted microtubule organization in treated cells compared to controls. This disruption is crucial for understanding the compound's mechanism as a tubulin inhibitor .

- In Silico Studies : Computational modeling suggested that the compound binds to the colchicine binding site on tubulin, indicating its potential as a novel chemotherapeutic agent targeting microtubule dynamics .

Preparation Methods

Formation of the Quinazolin-2-one Core

- Starting from substituted aminoacetophenones or related precursors, cyclization is achieved to form the tetrahydroquinazolin-2-one ring system.

- A typical method involves halogenation of intermediates using halogenating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride under reflux conditions in polar aprotic solvents like acetonitrile or DMF as a catalyst.

- For example, heating 5-methyl-3-carbethoxymethyl-1,2,3,4-tetrahydroquinazolin-2-one with phosphorus oxychloride at 105–110 °C for several hours leads to the chloro-substituted intermediate, which upon workup yields the quinazolinone core.

Introduction of the Benzyl Group

- The benzyl substituent at position 1 is introduced via benzylamine derivatives or by reaction of aniline intermediates with benzyl halides.

- A common approach involves reaction of aniline intermediates with benzyl acid halides under basic conditions (e.g., triethylamine) in tetrahydrofuran or similar solvents.

- Subsequent reduction steps (using boron hydride or catalytic hydrogenation with palladium on carbon) convert amides and nitriles to the corresponding benzylamine derivatives, which are cyclized to form the quinazolinone ring.

Piperazinyl Substitution at Position 5

- The piperazinyl group is introduced by nucleophilic substitution on an appropriate halogenated quinazolinone intermediate.

- For instance, the 5-chloro derivative obtained from halogenation is reacted with piperazine under reflux in polar aprotic solvents to substitute the chlorine with the piperazinyl moiety.

- Protection of nitrogen atoms (e.g., with BOC groups) may be employed to control regioselectivity during substitution.

Formation of Hydrochloride Salt

- The free base of 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one is converted to its hydrochloride salt by saturation with hydrogen chloride gas in ethyl acetate or by treatment with hydrochloric acid in an appropriate solvent.

- This step facilitates purification by crystallization and improves compound stability.

Representative Preparation Procedure (Based on Patent Data)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 5-methyl-3-carbethoxymethyl-1,2,3,4-tetrahydroquinazolin-2-one + POCl3, 105–110 °C, 3.5 h | Halogenation to chloroquinazolinone intermediate | ~98% yield of intermediate |

| 2 | Workup with ice water, NaOH to pH 6, extraction with chloroform | Isolation of halogenated intermediate | - |

| 3 | Dissolution in ethyl acetate, saturation with HCl gas, heating 10 min | Formation of hydrochloride salt | 70% yield, pale yellow powder, mp 199–201 °C |

| 4 | Reaction of 5-chloroquinazolinone with piperazine in refluxing polar aprotic solvent | Nucleophilic substitution to introduce piperazinyl group | High conversion, purification by crystallization |

| 5 | Purification by recrystallization or chromatography | Final product isolation | High purity confirmed by elemental analysis and NMR |

Analytical Data Supporting Preparation

- Elemental analysis confirms the expected composition of carbon, hydrogen, nitrogen, and chlorine consistent with the hydrochloride salt.

- Mass spectrometry shows molecular ion peaks corresponding to the protonated molecular ion [M+H]+ at expected m/z values (~260 for related intermediates).

- ^1H NMR spectra in DMSO-d6 display characteristic signals for aromatic protons (benzyl group), methylene groups of the tetrahydroquinazolinone ring, and piperazine protons.

- Melting points and chromatographic purity data confirm the identity and purity of the compounds.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The use of phosphorus oxychloride is critical for efficient halogenation, with reaction time and temperature influencing yield and purity.

- Catalytic amounts of DMF enhance the halogenation reaction rate.

- Protecting groups on nitrogen atoms can improve regioselectivity during substitution steps.

- Purification by crystallization from acetonitrile or ethyl acetate ensures high purity.

- Elemental analysis and spectroscopic data are consistent across multiple batches, indicating reproducibility.

Q & A

Q. What are the recommended synthetic pathways for preparing 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride, and what analytical methods validate its purity?

Methodology :

- Synthesis : Utilize multi-step reactions involving nucleophilic substitution and cyclization. For example, react a tetrahydroquinazolinone precursor with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF), followed by piperazine coupling via Buchwald-Hartwig amination or nucleophilic aromatic substitution .

- Purity Validation :

- TLC : Monitor reaction progress using toluene/ethyl acetate/water (8.7:1.2:1.1) as the solvent system, visualized with iodine vapor .

- HPLC : Employ an ammonium acetate buffer (pH 6.5) with a C18 column for quantification .

- Recrystallization : Purify using ethanol or acetonitrile to remove unreacted intermediates .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical?

Methodology :

- NMR : Assign peaks using - and -NMR to confirm the benzyl, piperazine, and tetrahydroquinazolinone moieties. For example, the benzyl group shows aromatic protons at δ 7.2–7.4 ppm, while piperazine protons appear as a multiplet at δ 2.5–3.5 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using single crystals grown via vapor diffusion .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate impurities like des-benzyl or piperazine over-alkylation byproducts?

Methodology :

- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and stoichiometry (1:1.2 molar ratio of tetrahydroquinazolinone:benzyl chloride) to minimize side products.

- Impurity Profiling : Compare HPLC retention times and MS/MS fragmentation patterns against reference standards (e.g., Imp. B: 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) .

- Quenching Strategies : Add aqueous NaHCO₃ to neutralize excess benzyl chloride and prevent di-alkylation .

Q. How should researchers address contradictions in biological activity data across different assay systems?

Methodology :

- Assay Validation :

- Data Reconciliation : Perform dose-response curves (IC₅₀) across multiple platforms (e.g., fluorescence vs. radiometric assays) and apply ANOVA to identify systemic biases .

Q. What computational approaches predict the compound’s pharmacokinetic properties and target binding affinity?

Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin or dopamine receptors, leveraging crystal structures of similar ligands (e.g., Ziprasidone-related compounds) .

- ADMET Prediction : Apply QSAR models in SwissADME to estimate logP (target ≤3.5), BBB permeability, and CYP450 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.